molecular formula C12H19NO3 B2875175 tert-Butyl 3-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate CAS No. 2243507-85-7

tert-Butyl 3-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate

Cat. No.: B2875175
CAS No.: 2243507-85-7
M. Wt: 225.288
InChI Key: JOCXFHAYSWYBDR-UHFFFAOYSA-N
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Description

tert-Butyl 3-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate: is a chemical compound with the molecular formula C12H19NO3. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is often used in organic synthesis and research due to its unique structural properties and reactivity.

Scientific Research Applications

Chemistry: In organic chemistry, tert-Butyl 3-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds and natural product analogs .

Biology and Medicine: Its unique structure allows it to interact with biological targets in specific ways, making it a valuable scaffold for drug design .

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the synthesis of polymers and advanced materials .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, in the context of lithium-ion batteries, certain pyrrole-based molecules can serve to prevent electrode rupture and improve electron transport and lithium-ion diffusion rate .

Safety and Hazards

The safety and hazards would depend on the specific compound and its usage. For example, certain organic peroxides used in the rubber industry are exceptionally sensitive to heat, light, and can decompose rapidly when in contact with acid, alkali, and metal ions .

Future Directions

The future directions for this compound would likely depend on its specific applications. For instance, in the field of lithium-ion batteries, there is ongoing research into the use of organic electrode materials due to their high power density, simple and easy availability of raw materials, and environmental friendliness .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate typically involves the reaction of a suitable pyrrole derivative with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • tert-Butyl 3-oxocyclopentane-1-carboxylate
  • tert-Butyl 3-oxocyclohexane-1-carboxylate
  • tert-Butyl 3-oxocycloheptane-1-carboxylate

Comparison: tert-Butyl 3-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate is unique due to its fused bicyclic structure, which imparts distinct reactivity and stability compared to its monocyclic analogs. The presence of the pyrrole ring enhances its ability to participate in a wider range of chemical reactions, making it more versatile in synthetic applications .

Properties

IUPAC Name

tert-butyl 3-oxo-2,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-7-10(14)8-5-4-6-9(8)13/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCXFHAYSWYBDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)C2C1CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243507-85-7
Record name tert-butyl 3-oxo-octahydrocyclopenta[b]pyrrole-1-carboxylate
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